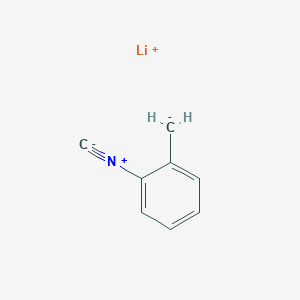

Lithium (2-isocyanophenyl)methanide

Description

Properties

CAS No. |

63212-31-7 |

|---|---|

Molecular Formula |

C8H6LiN |

Molecular Weight |

123.1 g/mol |

InChI |

InChI=1S/C8H6N.Li/c1-7-5-3-4-6-8(7)9-2;/h3-6H,1H2;/q-1;+1 |

InChI Key |

KUVHWTXEUPURLU-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-]C1=CC=CC=C1[N+]#[C-] |

Origin of Product |

United States |

Synthesis Methodologies for Lithium 2 Isocyanophenyl Methanide

Alternative Synthetic Pathways for Lithium (2-isocyanophenyl)methanide

The synthesis of this compound, a reactive intermediate of significant interest in organic synthesis, can be achieved through various alternative pathways beyond direct lithiation. These methods, primarily involving transmetalation and the deprotonation of heterocyclic precursors like oxazoles and benzoxazoles, offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Transmetalation Approaches

Transmetalation is a powerful and widely utilized method for the preparation of organolithium compounds from other organometallic species. wikipedia.orgwikipedia.org This process typically involves the reaction of an organometallic compound, such as an organotin or organozinc species, with an organolithium reagent, resulting in the exchange of the metal. The equilibrium of this reaction is driven by the formation of a more stable organolithium species. arkat-usa.org

While specific literature detailing the transmetalation synthesis of this compound is not abundant, a plausible and effective route can be inferred from the well-established tin-lithium exchange reaction. arkat-usa.org This approach would involve the initial synthesis of a trialkyltin derivative of 2-isocyanobenzene, which can then undergo a tin-lithium exchange upon treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi), to yield the desired this compound.

The general reaction scheme is as follows:

Step 1: Synthesis of the Organostannane Precursor

An aryl halide, such as 2-bromo- or 2-iodoisocyanobenzene, can be reacted with a hexaalkylditin compound in the presence of a palladium catalyst to form the corresponding 2-(trialkylstannyl)isocyanobenzene.

Step 2: Tin-Lithium Exchange

The resulting organostannane is then treated with an alkyllithium reagent, typically at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF), to facilitate the tin-lithium exchange.

The key advantage of this method is the mild conditions under which the tin-lithium exchange occurs, often proceeding rapidly at temperatures as low as -78 °C. arkat-usa.org This allows for the presence of various functional groups that might not be compatible with harsher reaction conditions.

Table 1: Representative Transmetalation Synthesis of an Aryllithium Compound via Tin-Lithium Exchange

| Reactant (Organostannane) | Reagent | Solvent | Temperature (°C) | Product |

| Aryl-Sn(Alkyl)₃ | n-BuLi | THF | -78 | Aryl-Li |

This table represents a generalized tin-lithium exchange reaction for the formation of an aryllithium compound, which is a plausible pathway for the synthesis of this compound.

Routes Involving Deprotonation of Oxazoles and Benzoxazoles

A well-documented and efficient route to generate this compound and its derivatives involves the deprotonation of benzoxazoles. nih.govresearchgate.netnsf.govacs.org This method takes advantage of the acidic proton at the C2 position of the benzoxazole (B165842) ring. Upon treatment with a strong base, such as a lithium magnesate or an organolithium reagent, deprotonation occurs, leading to the formation of a 2-lithiobenzoxazole intermediate. nih.govacs.org

Crucially, this intermediate is unstable and undergoes a rapid and complete ring-opening isomerization to the more stable lithium 2-(isocyano)phenolate structure. nih.govnsf.gov This rearrangement is driven by the formation of the thermodynamically more favorable phenolate. NMR analysis has been instrumental in confirming the structure of the resulting isocyanophenolate species. nih.gov

The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) at or below room temperature. nih.govacs.org The resulting this compound can then be trapped with various electrophiles to yield a wide range of 2-substituted functionalized aromatic compounds.

Table 2: Deprotonation of Benzoxazole to Yield Lithium 2-(isocyano)phenolate

| Substrate | Reagent | Solvent | Temperature | Product | Reference |

| Benzoxazole | Lithium tributylmagnesate | THF | Room Temperature | Lithium 2-(isocyano)phenolate | nih.govacs.org |

| Benzoxazole | (C₅Me₅)₂Ln(η³-C₃H₅) | Not Specified | Not Specified | [(C₅Me₅)₂Ln(μ,η²-2-CNC₆H₄O)]₂ | nsf.gov |

Research by Bayh et al. demonstrated the first deprotonations of oxazole (B20620) and benzoxazole using lithium magnesates. nih.gov The reactions, conducted in THF at room temperature, showed a rapid and complete isomerization to the corresponding lithium 2-(isocyano)phenolate. nih.gov Subsequent trapping with electrophiles afforded 2-substituted benzoxazoles in moderate to good yields, suggesting an equilibrium between the ring-opened and closed forms, with the closed form being more reactive towards the electrophiles in some cases. nih.govresearchgate.net

Further studies have shown that rare-earth metal complexes can also induce the deprotonation and ring-opening of benzoxazole to yield bimetallic 2-isocyanophenolate-bridged species. nsf.gov This highlights the versatility of the deprotonation-ring-opening strategy in generating isocyanophenolate structures.

Structure and Aggregation Phenomena of Lithium 2 Isocyanophenyl Methanide

Nature of the Carbon-Lithium Bond in Arylmethanides

The carbon-lithium (C-Li) bond in organolithium reagents, including arylmethanides like lithium (2-isocyanophenyl)methanide, is fundamentally characterized by a high degree of ionic character. wikipedia.orgyoutube.com This arises from the significant difference in electronegativity between the carbon and lithium atoms, which leads to a substantial polarization of the bond, with the carbon atom bearing a significant partial negative charge, resembling a carbanion. wikipedia.orglibretexts.org

Despite being predominantly ionic, the C-Li bond also possesses a non-negligible covalent component. nih.govillinois.edu This covalent character is evidenced by experimental data such as ¹³C-⁶Li/⁷Li NMR coupling constants and is supported by computational studies. nih.govillinois.edu In aryllithium complexes, the lithium cation typically coordinates to a single carbanionic center through a sigma-type (σ) bond. wikipedia.org For benzylic organolithiums, a class to which this compound belongs, the barrier to rotation around the C-Li bond is generally low. illinois.edu This polarity and bonding nature are the primary drivers for the strong nucleophilic and basic properties of these reagents. wikipedia.orgyoutube.com

Solid-State Structures and Crystal Engineering

In the absence of coordinating solvents, organolithium compounds typically form oligomeric or polymeric structures in the solid state to maximize electrostatic interactions. This aggregation is a defining feature of their structural chemistry.

Oligomeric Structures (e.g., dimeric, tetrameric aggregates)

Organolithium compounds display a strong tendency to aggregate, forming structures such as dimers, trimers, tetramers, and hexamers. nih.govwikipedia.org The degree of aggregation depends on the steric bulk of the organic group and the presence of any coordinating species. For example, methyllithium (B1224462) exists as a tetramer in the solid state, forming a distorted cubane-like cluster with carbon and lithium atoms at alternating corners. wikipedia.org In contrast, bulkier organolithiums may form smaller aggregates. The solid-state structure of di-tert-butylphosphanylmethyllithium, a related methanide (B1207047), reveals an infinite polymeric double-chain built from alternating edge-sharing six- and four-membered rings. researchgate.net It is expected that this compound would also form such aggregated structures, likely involving coordination of the isocyano group to lithium centers, leading to complex polymeric or oligomeric arrangements.

| Compound Type | Typical Aggregation State | Structural Motif | Reference |

|---|---|---|---|

| Simple Alkyllithiums (e.g., MeLi) | Tetramer, Hexamer | Cubane-like (tetramer), Hexagonal prism (hexamer) | wikipedia.org |

| Bulky Alkyllithiums (e.g., t-BuLi) | Tetramer | Distorted Cubane | wikipedia.org |

| Lithium Amides (e.g., LDA) | Dimer, Trimer, Polymer | Ladder, Stacked aggregates | nih.gov |

| Phosphanylmethanides | Polymeric Chain | Fused six- and four-membered rings | researchgate.net |

Influence of Co-crystallized Solvents on Supramolecular Assembly

Solvents, particularly coordinating ethers, play a crucial role in the crystal engineering of organolithium compounds by modulating their supramolecular structures. rsc.org When an organolithium compound is crystallized from a solvent like tetrahydrofuran (B95107) (THF), dioxane, or pyridine (B92270), solvent molecules can be incorporated into the crystal lattice. rsc.org These solvent molecules coordinate to the lithium centers, satisfying their Lewis acidity and typically breaking down large polymeric aggregates into smaller, discrete oligomeric units. For instance, the solid-state structure of a lithium siloxanediolate derivative forms an infinite polymer when crystallized from dioxane, but forms a discrete dimeric adduct when pyridine is used. rsc.org The solvent's inclusion can lead to a variety of supramolecular assemblies, from simple solvated monomers or dimers to complex, multi-dimensional coordination polymers where the solvent acts as a linker or a terminal ligand. rsc.orgresearchgate.net This principle suggests that crystallization of this compound from different ethereal solvents would likely yield structurally distinct solvates with varying degrees of aggregation.

Solution-Phase Aggregation and Solvation

The structure of organolithium reagents in solution is a dynamic equilibrium of various aggregated and solvated species. This behavior is highly dependent on the solvent, concentration, and temperature.

Role of Ethereal Solvents (e.g., THF, Et₂O) in Complexation

Ethereal solvents are essential for dissolving and stabilizing organolithium reagents. libretexts.orgnih.gov They function by coordinating to the lithium cations, breaking down the large aggregates that exist in the solid state or in non-polar hydrocarbon solvents. nih.govresearchgate.net The strength of this coordination influences the resulting solution structure.

Tetrahydrofuran (THF) and dimethoxyethane (DME) are strong coordinating solvents. They are effective at breaking down aggregates, often leading to the formation of smaller species like dimers and monomers. nih.govresearchgate.net This can result in the formation of solvent-separated ion pairs (SSIPs), where the lithium cation is fully encapsulated by solvent molecules. nih.gov

Diethyl ether (Et₂O) is a weaker coordinating solvent compared to THF. nih.govresearchgate.net While it provides solubility, it is less effective at deaggregation. Consequently, organolithium reagents in Et₂O tend to exist as larger aggregates (e.g., tetramers) and are more likely to form contact ion pairs (CIPs), where the lithium cation maintains a direct interaction with the carbanion. nih.govresearchgate.net

The choice of ethereal solvent is therefore a critical parameter in controlling the reactivity and aggregation state of this compound in solution. nih.govresearchgate.net

| Solvent | Coordinating Ability | Predominant Species in Solution | Predominant Ion Pair Type | Reference |

|---|---|---|---|---|

| Diethyl ether (Et₂O) | Weaker | Higher aggregates (e.g., tetramers) | Contact Ion Pair (CIP) | nih.govresearchgate.net |

| Tetrahydrofuran (THF) | Stronger | Lower aggregates (e.g., dimers, monomers) | Contact/Solvent-Separated Ion Pair (CIP/SSIP) | nih.govresearchgate.net |

| Dimethoxyethane (DME) | Strong (chelating) | Lower aggregates (e.g., monomers) | Solvent-Separated Ion Pair (SSIP) | nih.govresearchgate.net |

Equilibrium Between Monomers, Dimers, and Higher Aggregates in Solution

In solution, organolithium compounds exist in a dynamic equilibrium between various aggregation states. researchgate.netnih.gov This can be represented by the general equilibrium:

(RLi)n ⇌ (RLi)n-m + (RLi)m

The position of this equilibrium is sensitive to several factors:

Solvent: As discussed, strongly coordinating solvents like THF shift the equilibrium toward smaller aggregates (dimers and monomers), while weakly coordinating solvents favor larger aggregates. nih.govresearchgate.net

Concentration: At higher concentrations, the equilibrium tends to shift toward higher aggregates. Dilution favors the formation of smaller species. nsf.gov

Temperature: The thermodynamics of the aggregation/deaggregation process means that temperature changes can shift the equilibrium. Variable-temperature NMR spectroscopy is a primary tool for studying these dynamics. rsc.org

For this compound, it is expected that in a solvent like THF, a complex equilibrium involving monomers, dimers, and potentially higher aggregates would be established. nih.govnsf.gov Techniques like ¹H, ¹³C, and ⁷Li NMR spectroscopy would be instrumental in identifying the different species present and quantifying their relative populations under various conditions. nih.gov

Lack of Publicly Available Data on the Structure and Aggregation of this compound

Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the specific structure and aggregation phenomena of the chemical compound this compound is not publicly available. As a result, an article focusing on the coordination environment of its lithium cation, as requested, cannot be generated at this time.

General principles of organolithium chemistry suggest that the coordination environment of the lithium cation in such a compound would be influenced by several factors. These include the nature of the solvent, the steric and electronic properties of the (2-isocyanophenyl)methanide anion, and the tendency of organolithium compounds to form aggregates.

In the absence of specific experimental data for this compound, any discussion of its coordination geometry, the effects of ligands, and the nature of its solvation shells would be purely speculative. Scientific accuracy, a core requirement for the requested article, cannot be achieved without empirical evidence from crystallographic studies or detailed spectroscopic analysis of this particular compound.

Research into the coordination chemistry of lithium cations is an active field. Studies on other organolithium compounds have revealed a wide range of coordination numbers and geometries, often involving the formation of dimers, tetramers, or higher-order aggregates in solution and in the solid state. The specific coordination is highly dependent on the ligand environment. For instance, the presence of donor solvents like tetrahydrofuran (THF) or chelating ligands can significantly alter the structure and reactivity of the organolithium species.

Similarly, the concept of heterogeneous lithium coordination and solvation shells is well-established for other lithium salts and complexes. This refers to situations where the lithium cation is coordinated to a variety of different ligands or solvent molecules within its primary coordination sphere, or where different distinct coordination environments exist within the same aggregated structure.

However, without specific studies on this compound, it is impossible to determine how the isocyanophenyl group influences these structural characteristics. Further experimental research, including synthesis, isolation, and single-crystal X-ray diffraction analysis, would be required to elucidate the precise structure and aggregation behavior of this compound.

Until such research is published, a detailed and scientifically accurate article on the coordination environment of this compound cannot be provided.

Reactivity and Mechanistic Investigations of Lithium 2 Isocyanophenyl Methanide

Fundamental Reactivity Modes of Lithium (2-isocyanophenyl)methanide

This compound is a potent organolithium reagent characterized by its dual reactivity as a strong nucleophile and a powerful base. wikipedia.org This dual nature dictates its participation in a variety of organic transformations, primarily nucleophilic additions and deprotonation reactions.

Nucleophilic Addition Reactions

The highly polar carbon-lithium bond in this compound renders the carbanion an effective nucleophile, readily attacking electrophilic centers. wikipedia.orgmasterorganicchemistry.com This reactivity is central to its application in forming new carbon-carbon bonds.

This compound undergoes nucleophilic addition to the electrophilic carbonyl carbon of aldehydes, ketones, and esters. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via a 1,2-addition mechanism, resulting in the formation of a tetrahedral alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol. masterorganicchemistry.comcolby.edu

Aldehydes: Reaction with aldehydes produces secondary alcohols. masterorganicchemistry.com

Ketones: Addition to ketones leads to the formation of tertiary alcohols. masterorganicchemistry.com

Esters: While organolithium reagents can add to esters, the initial tetrahedral intermediate may collapse to form a ketone, which can then react with a second equivalent of the organolithium reagent.

The general mechanism involves the attack of the carbanion on the carbonyl carbon, breaking the C=O π-bond and generating a lithium alkoxide. Subsequent protonation furnishes the final alcohol product. masterorganicchemistry.com

Table 1: Nucleophilic Addition of this compound to Carbonyl Compounds

| Electrophile (Carbonyl Compound) | Intermediate Product (Alkoxide) | Final Product (After Acidic Workup) |

| Aldehyde (R-CHO) | Lithium alkoxide of a secondary alcohol | Secondary alcohol |

| Ketone (R-CO-R') | Lithium alkoxide of a tertiary alcohol | Tertiary alcohol |

| Ester (R-COOR') | Initially a lithium hemiacetalate, which can eliminate to a ketone | Can lead to tertiary alcohols after double addition |

Data synthesized from multiple sources. masterorganicchemistry.commasterorganicchemistry.com

The nucleophilic character of this compound extends to reactions with imines and nitriles, which possess electrophilic carbon atoms within their C=N and C≡N bonds, respectively.

Imines: Addition to the carbon atom of an imine generates a lithium amide intermediate, which upon hydrolysis, yields an amine.

Nitriles: The reaction with nitriles involves the nucleophilic attack of the carbanion on the nitrile carbon. libretexts.org This initially forms an imine anion which, depending on the reaction conditions and stoichiometry, can be hydrolyzed to a ketone or further reduced to an amine. libretexts.org For instance, reagents like lithium aluminium hydride can reduce nitriles to primary amines via intermediate imine anions. libretexts.org

Table 2: Nucleophilic Addition of this compound to Imines and Nitriles

| Electrophile | Initial Adduct | Final Product (After Workup) |

| Imine (R-CH=NR') | Lithium amide | Amine |

| Nitrile (R-C≡N) | Imine anion | Ketone or Amine |

Data synthesized from multiple sources. libretexts.orgmdpi.com

This compound can participate in insertion reactions with various unsaturated molecules. In these reactions, the unsaturated substrate, such as an isocyanide or carbon monoxide, inserts itself into the carbon-lithium bond. This process, known as carbolithiation, is a key step in certain polymerization and cyclization reactions. wikipedia.org The reaction with another isocyanide molecule can lead to the formation of a new organolithium species, which can then be trapped by an electrophile.

Deprotonation Reactions (as a strong base)

Owing to the highly ionic nature of its C-Li bond, this compound is a strong base capable of deprotonating a wide range of C-H, N-H, and O-H acids. wikipedia.orgyoutube.com This basicity is a cornerstone of its utility in synthesis, particularly in the generation of other reactive intermediates like enolates.

One of the most significant applications of strong, non-nucleophilic bases in organic synthesis is the formation of enolates from carbonyl compounds. wikipedia.orgmakingmolecules.com this compound, being a strong base, can deprotonate the α-carbon of a ketone or ester to form a lithium enolate. wikipedia.org

When an unsymmetrical ketone is used, the regioselectivity of the deprotonation becomes a critical factor, leading to either the kinetic or thermodynamic enolate.

Kinetic Enolate: Formed by the rapid removal of the most accessible (least sterically hindered) α-proton. This process is favored at low temperatures (e.g., -78 °C) with sterically hindered, strong bases. makingmolecules.comyoutube.com

Thermodynamic Enolate: The more substituted and thermodynamically more stable enolate, is formed under conditions that allow for equilibration, such as higher temperatures or the use of a weaker base. makingmolecules.com

The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures is a common strategy to favor the formation of the kinetic enolate. makingmolecules.comyoutube.comyoutube.com Given the structural similarities, this compound is expected to exhibit comparable behavior, favoring the kinetic enolate under appropriate conditions.

Table 3: Regioselective Enolate Formation from an Unsymmetrical Ketone

| Conditions | Product | Rationale |

| Strong, bulky base (e.g., LDA), Low Temperature (-78 °C) | Kinetic Enolate (less substituted) | Rapid deprotonation of the sterically most accessible proton. makingmolecules.comyoutube.comyoutube.com |

| Weaker base, Higher Temperature | Thermodynamic Enolate (more substituted) | Allows for equilibration to the more stable enolate isomer. makingmolecules.com |

Data synthesized from multiple sources. makingmolecules.comyoutube.comyoutube.com

Metalation of Activated and Unactivated C-H Bonds

As a potent base, this compound is capable of deprotonating a wide range of C-H bonds. mt.comnih.gov The feasibility of these metalation (lithiation) reactions depends on the acidity of the proton being abstracted. saylor.org Organolithium reagents readily deprotonate weak acids, including alcohols, amines, and hydrocarbons with activated C-H bonds, such as terminal alkynes or carbons adjacent to electron-withdrawing groups. nih.govsinica.edu.tw

Activated C-H Bonds: C-H bonds are considered "activated" when they are rendered more acidic by adjacent functional groups. This compound is expected to efficiently deprotonate such substrates. For instance, functional groups on aromatic compounds can provide regioselective sites for metalation in a process known as directed ortho metalation. wikipedia.orgsinica.edu.tw

Unactivated C-H Bonds: The deprotonation of unactivated C-H bonds, such as those in simple alkanes, is more challenging and typically requires exceptionally strong bases. nih.gov While it is a powerful base, the selective metalation of unactivated C-H bonds using this compound would be difficult to achieve without competing side reactions. masterorganicchemistry.com

Table 1: Predicted Metalation Reactions

| Substrate | C-H Bond Type | Expected Product after Quenching | Notes |

|---|---|---|---|

| Phenylacetylene | Activated (sp-hybridized) | 1-Phenyl-1-propyne (if quenched with CH₃I) | Deprotonation of terminal alkynes is a common and efficient reaction. sinica.edu.tw |

| Anisole | Activated (ortho to OMe) | 2-Methylanisole (if quenched with CH₃I) | Example of directed ortho metalation. wikipedia.org |

| Toluene | Benzylic | Ethylbenzene (if quenched with CH₃I) | Benzylic protons are sufficiently acidic for deprotonation. |

| Cyclohexane | Unactivated (sp³-hybridized) | Low to no reaction | Unactivated C-H bonds are generally not acidic enough for efficient deprotonation. masterorganicchemistry.com |

Transmetalation Reactions with Other Metal Species

Organolithium reagents are frequently used as precursors to generate other organometallic compounds through a process called transmetalation. wikipedia.org This reaction typically involves the exchange of the lithium atom with another metal, often from a metal halide salt. This process can modify the reactivity and selectivity of the organometallic species. uni-muenchen.de For example, converting an organolithium compound to an organocuprate or organozinc species can lead to reagents with different and often more selective reactivity profiles. wikipedia.orgresearchgate.net

The reaction of this compound with a metal halide (M-X), such as ZnCl₂, CuI, or SnCl₄, would result in the formation of a new organometallic species containing the 2-isocyanobenzyl moiety and the corresponding lithium halide. The driving force for this equilibrium reaction is the formation of a more stable organometallic compound and the precipitation of the lithium salt. umich.edu

Table 2: Potential Transmetalation Reactions

| Metal Halide Reagent | Resulting Organometallic Species | Class of Compound | General Utility |

|---|---|---|---|

| CuI (Copper(I) iodide) | Lithium di(2-isocyanobenzyl)cuprate | Organocuprate (Gilman reagent) | Used for conjugate additions and coupling with organic halides. sinica.edu.tw |

| ZnCl₂ (Zinc chloride) | (2-Isocyanobenzyl)zinc chloride | Organozinc | Used in Negishi coupling reactions. wikipedia.org |

| (CH₃)₃SnCl (Trimethyltin chloride) | (2-Isocyanobenzyl)trimethylstannane | Organostannane | Used in Stille coupling reactions. arkat-usa.org |

| B(OCH₃)₃ (Trimethyl borate) | Dimethyl (2-isocyanobenzyl)boronate | Organoboron | Precursor for Suzuki-Miyaura coupling reactions. wikipedia.org |

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a fundamental and rapid reaction in organometallic chemistry, used to prepare organolithium compounds from organic halides. numberanalytics.comnumberanalytics.comwikipedia.org This reaction involves the metathesis between an organolithium species and an organic halide. numberanalytics.com The equilibrium generally favors the formation of the more stable organolithium reagent, which is typically the one where the negative charge (on the carbon bonded to lithium) is better stabilized. wikipedia.org

The reaction of this compound with an aryl or vinyl halide would proceed to an equilibrium, generating a new organolithium reagent and (2-isocyanophenyl)methyl halide. The reaction is kinetically controlled, and the rate of exchange typically follows the trend I > Br > Cl, with fluorides being generally unreactive. princeton.eduwikipedia.org This method is extremely useful for generating organolithium reagents that are otherwise difficult to prepare. wikipedia.org

Table 3: Illustrative Lithium-Halogen Exchange Reactions

| Organic Halide (R'-X) | Generated Organolithium (R'-Li) | Byproduct | Notes |

|---|---|---|---|

| Iodobenzene | Phenyllithium (B1222949) | 1-(Iodomethyl)-2-isocyanobenzene | Exchange is very fast with iodides. wikipedia.org |

| Bromobenzene | Phenyllithium | 1-(Bromomethyl)-2-isocyanobenzene | Slower than with iodide but still efficient. wikipedia.org |

| 4-Bromoanisole | 4-Methoxyphenyllithium | 1-(Bromomethyl)-2-isocyanobenzene | Electron-donating groups are well-tolerated. |

| Chlorobenzene | Phenyllithium | 1-(Chloromethyl)-2-isocyanobenzene | Exchange with chlorides is significantly slower. scribd.com |

Reaction Mechanisms and Kinetic Studies

Exploration of Concerted versus Stepwise Reaction Pathways

The mechanisms of organolithium reactions can be complex and are often debated as either concerted (occurring in a single step) or stepwise (involving one or more intermediates). psiberg.comquora.com

For lithium-halogen exchange , the mechanism is generally considered to be stepwise. numberanalytics.com Evidence supports a pathway involving an intermediate "ate-complex," where the halogen of the organic halide coordinates to the lithium atom of the organolithium reagent before the exchange occurs. wikipedia.orgscribd.com This intermediate then proceeds to the products.

For C-H metalation , the pathway can be more varied. Depending on the substrate and reaction conditions, the mechanism can be viewed as a concerted metalation-deprotonation, where bond-breaking and bond-forming occur simultaneously in a single transition state. Alternatively, a stepwise process involving initial coordination of the lithium reagent to a Lewis basic site on the substrate, followed by intramolecular deprotonation, can occur, which is the basis for directed ortho metalation. sinica.edu.tw Distinguishing between these pathways often requires detailed kinetic and computational studies. nih.govdiva-portal.orgnih.gov

Influence of Aggregation State on Reaction Kinetics and Pathways

A critical aspect of organolithium chemistry is that these reagents exist as aggregates (e.g., dimers, tetramers, or higher oligomers) in solution, a behavior driven by electrostatic interactions. saylor.orgwikipedia.org The specific structure and degree of aggregation are highly dependent on the solvent, temperature, and the steric bulk of the organic group. mt.com

Table 4: Effect of Solvent on Aggregation and Reactivity

| Solvent/Additive | Effect on Aggregation | Expected Effect on Reactivity |

|---|---|---|

| Hexane (B92381) / Pentane (Non-coordinating) | Promotes formation of higher aggregates (e.g., tetramers, hexamers). mt.com | Lower reactivity. researchgate.net |

| Diethyl Ether (Coordinating) | Shifts equilibrium toward smaller aggregates (e.g., dimers, tetramers). | Moderate reactivity. |

| Tetrahydrofuran (B95107) (THF) (Strongly Coordinating) | Favors smaller aggregates, potentially increasing monomer concentration. wikipedia.org | Higher reactivity. |

| TMEDA (Additive) | Strongly coordinates to lithium, breaking up aggregates into dimers or monomers. wikipedia.orgresearchgate.net | Significantly enhanced reactivity. researchgate.net |

Stereochemical Outcomes and Regioselectivity in New Bond Formation

The stereochemistry and regioselectivity of reactions involving this compound are crucial for its synthetic utility.

Stereochemical Outcomes: In reactions where new stereocenters are formed, the outcome can be highly dependent on the mechanism and reaction conditions. For instance, lithium-halogen exchange involving vinyl halides is known to proceed with retention of the double bond's stereochemistry. scribd.com The addition of organolithium reagents to chiral carbonyl compounds can also proceed with high diastereoselectivity, often influenced by chelation control or steric hindrance. nih.gov

Regioselectivity: This refers to the preference for reaction at one position over another.

In C-H Metalation: Regioselectivity is often achieved through directed ortho metalation, where a coordinating group on an aromatic ring (like an ether, amide, or in this case, potentially the isocyanide group) directs the organolithium reagent to deprotonate a specific adjacent C-H bond. wikipedia.orgsinica.edu.tw

In Lithium-Halogen Exchange: When a substrate contains multiple, different halogen atoms, the exchange typically occurs at the most reactive halogen site (I > Br > Cl), allowing for highly regioselective transformations. princeton.edu

In Additions to Carbonyls: While 1,2-addition to the carbonyl carbon is typical for organolithium reagents, 1,4-conjugate addition can sometimes occur with α,β-unsaturated systems, and the regioselectivity can be tuned by reaction conditions or by transmetalating to a softer organometallic reagent like an organocuprate. nih.govmasterorganicchemistry.com

Table 5: Examples of Regio- and Stereoselective Reactions

| Reaction Type | Substrate | Outcome | Controlling Factor |

|---|---|---|---|

| Stereospecific Exchange | (E)-1-Bromo-1-propene | (E)-1-Propenyllithium | Mechanism proceeds with retention of configuration. scribd.com |

| Regioselective Metalation | 1-Bromo-3-methoxybenzene | 2-Bromo-4-methoxyphenyllithium | The methoxy (B1213986) group directs lithiation to the ortho position. sinica.edu.tw |

| Regioselective Exchange | 1-Bromo-4-iodobenzene | 1-Bromo-4-lithiobenzene | The C-I bond is more reactive towards exchange than the C-Br bond. princeton.edu |

| Regioselective Addition | Cyclohex-2-en-1-one | 1,2-addition product (1-allylcyclohex-2-en-1-ol) | Hard nucleophiles like organolithiums typically favor 1,2-addition. masterorganicchemistry.com |

Solvent, Temperature, and Additive Effects on Reaction Kinetics and Selectivity

The reactivity and selectivity of this compound, a potent nucleophile, are profoundly influenced by the reaction environment. Key factors such as the choice of solvent, reaction temperature, and the presence of additives can dictate the kinetics of its reactions and the preferential formation of specific products. These parameters primarily exert their influence by altering the aggregation state and the steric and electronic environment of the lithiated species, thereby steering the reaction towards either kinetically or thermodynamically favored pathways.

The interplay between these factors is crucial in synthetic applications, where precise control over the reaction outcome is desired. For instance, in the context of reactions with carbonyl compounds, the conditions can determine whether the reaction proceeds via a pathway of kinetic or thermodynamic control. libretexts.orgrsc.orgbohrium.comrsc.org At lower temperatures, reactions are often under kinetic control, favoring the product that is formed fastest, which typically corresponds to the pathway with the lower activation energy. libretexts.orgbohrium.com Conversely, at higher temperatures, the system may have sufficient energy to overcome higher activation barriers, allowing for reversible reactions and the eventual formation of the most thermodynamically stable product. libretexts.orgbohrium.com

Solvent Effects

The nature of the solvent plays a critical role in the solubility, aggregation state, and reactivity of organolithium compounds like this compound. Solvents can range from non-polar hydrocarbons to polar aprotic ethers and strongly coordinating polar aprotic solvents.

In a foundational study on the generation of o-(lithiomethyl)phenyl isocyanide, the precursor to this compound, diglyme (B29089) was utilized as the solvent in conjunction with lithium diisopropylamide (LDA) as the base at -78 °C. This environment facilitated the selective lithiation at the methyl group. Upon warming to room temperature, the lithiated species underwent cyclization to form indole (B1671886) in a nearly quantitative yield. This suggests that in a coordinating solvent like diglyme, the lithiated intermediate is stable enough at low temperatures to be trapped or to undergo further controlled reactions.

The choice of solvent can also dramatically affect the product distribution in reactions with electrophiles. For example, in the addition of phenyllithium to E-cinnamaldehyde, the reaction is highly sensitive to the solvent. mdpi.com In toluene, the reaction is relatively insensitive to temperature changes, whereas in diethyl ether and tetrahydrofuran (THF), temperature variations lead to significant changes in the product yields, with THF showing the most pronounced temperature sensitivity. mdpi.com While this study does not directly involve this compound, it highlights the general principle that solvent choice is a powerful tool for modulating the reactivity of organolithium reagents.

Temperature Effects

Temperature is a critical parameter for controlling the selectivity of reactions involving this compound. Lower temperatures generally favor kinetic control, leading to the formation of the product that is formed more rapidly. This is often the less sterically hindered or electronically favored product under those specific conditions. As the temperature is increased, the system can gain enough energy to access higher energy transition states, potentially leading to the formation of the thermodynamically more stable product through reversible reaction pathways. libretexts.orgbohrium.com

For instance, in the electrophilic addition of HBr to 1,3-butadiene, a classic example of this principle, the product ratio shifts from predominantly the 1,2-adduct (kinetic product) at 0 °C to the 1,4-adduct (thermodynamic product) at 40 °C. bohrium.com This temperature-dependent selectivity is a common feature in reactions where multiple competing pathways exist.

In the context of this compound, trapping the initially formed lithiated species with electrophiles such as alkyl halides or alkylene oxides at low temperatures (e.g., -78 °C) allows for the synthesis of 3-substituted indoles. If the reaction mixture is allowed to warm to room temperature before the addition of an electrophile, the intramolecular cyclization to indole becomes the dominant pathway. This demonstrates a clear temperature-dependent switch in reactivity.

Additive Effects

Additives, particularly Lewis bases, can significantly alter the course of reactions involving organolithium compounds. Tertiary amines such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are commonly employed to break down the aggregates of organolithium reagents, leading to an increase in their reactivity.

The addition of TMEDA can influence both the rate and the selectivity of a reaction. For example, the addition of small quantities of tertiary amines to hexane as a solvent has been shown to strongly influence the anti/syn ratio in the addition of n-butyllithium to α-chiral aldehydes. researchgate.net This effect is attributed to the amine coordinating to the lithium cation, thereby altering the structure of the transition state. researchgate.net

The following interactive table summarizes the expected effects of solvent, temperature, and additives on the reactions of this compound based on general principles of organolithium chemistry.

| Parameter | Condition | Expected Effect on Kinetics | Expected Effect on Selectivity |

| Solvent | Non-polar (e.g., Hexane) | Slower reaction rates due to aggregation. | May favor products from aggregated species. |

| Polar aprotic (e.g., THF, Diethyl Ether) | Faster reaction rates due to solvation and deaggregation. | Can influence stereoselectivity through coordination. | |

| Strongly Coordinating (e.g., Diglyme, HMPA) | Significantly increased reaction rates. | Can alter regioselectivity and stereoselectivity. | |

| Temperature | Low (e.g., -78 °C) | Slower reaction rates. | Favors the kinetically controlled product. |

| High (e.g., Room Temperature) | Faster reaction rates. | Favors the thermodynamically controlled product. | |

| Additive | Lewis Base (e.g., TMEDA) | Increased reaction rates due to deaggregation. | Can alter regioselectivity and stereoselectivity. |

| Lithium Salts (e.g., LiCl) | Can accelerate reactions and influence aggregation equilibria. | Can affect product distribution and selectivity. researchgate.net |

Computational and Theoretical Studies of Lithium 2 Isocyanophenyl Methanide

Density Functional Theory (DFT) Calculations

No published DFT studies on Lithium (2-isocyanophenyl)methanide were found. Therefore, data on its optimized geometry, electronic structure, potential reaction pathways, or predicted spectroscopic properties are not available.

Geometry Optimization and Electronic Structure Analysis

There are no available data from DFT calculations regarding the optimized geometry or the electronic structure of this compound.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Information on predicted reaction pathways, transition states, and associated energy barriers for this compound from DFT calculations is not present in the scientific literature.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

There are no published predictions of spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, for this compound based on computational methods.

Molecular Dynamics (MD) Simulations for Solution Behavior and Dynamics

No studies utilizing Molecular Dynamics simulations to investigate the solution behavior and dynamics of this compound could be located.

Ab Initio Methods for High-Accuracy Calculations

A search for high-accuracy calculations using Ab Initio methods specifically for this compound yielded no results.

Computational Analysis of Aggregation and Solvation Energies

There is no available computational analysis of the aggregation and solvation energies for this compound.

Applications in Advanced Organic Synthesis and Materials Chemistry

Asymmetric Synthesis Methodologies Utilizing Chiral Auxiliaries or Ligands

The generation of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. wikipedia.org Asymmetric synthesis using Lithium (2-isocyanophenyl)methanide can be achieved by employing chiral auxiliaries or ligands that effectively control the stereochemical outcome of its reactions.

A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to guide the stereoselectivity of a subsequent reaction. wikipedia.org In reactions involving this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, would typically be attached to the electrophilic partner. wikipedia.orgresearchgate.net When the lithiated isocyanide attacks the electrophile, the auxiliary sterically blocks one face of the molecule, forcing the incoming nucleophile to approach from the opposite, less-hindered face. This strategy leads to the formation of one diastereomer in preference to the other. After the reaction, the auxiliary can be cleaved and recovered for reuse. wikipedia.org

Alternatively, asymmetric induction can be achieved by using chiral ligands that coordinate to the lithium cation. Chiral lithium amides, for instance, have been successfully used to perform enantioselective deprotonations and other asymmetric transformations. In the context of this compound, a chiral ligand like (-)-sparteine (B7772259) or a chiral diamine could complex with the lithium ion, creating a chiral environment around the nucleophilic carbanion. This chiral pocket would then influence the trajectory of the reaction with a prochiral electrophile, resulting in the preferential formation of one enantiomer of the product.

Stereoselective Formation of Carbon-Carbon Bonds

The formation of carbon-carbon (C-C) bonds with precise control over stereochemistry is fundamental to organic synthesis. As a strong nucleophile, this compound readily participates in C-C bond-forming reactions with a wide range of electrophiles. The stereoselectivity of these additions can be directed by various methods.

When reacting with chiral aldehydes or ketones, the stereochemical outcome is often governed by principles such as the Felkin-Anh or Cram chelation models. The inherent stereochemistry of the electrophile directs the approach of the incoming lithiated nucleophile. Furthermore, the use of chiral auxiliaries attached to the reacting partners provides a reliable method for inducing diastereoselectivity. researchgate.net For example, the alkylation of metal enolates derived from chiral N-acyloxazolidinones proceeds with high levels of asymmetric induction. researchgate.net Similarly, reactions of this compound with electrophiles bearing such auxiliaries would be expected to yield products with high diastereomeric excess. nih.gov

Tandem reactions, such as stereoselective Michael additions followed by alkylations, allow for the creation of multiple stereocenters in a single sequence with complete stereocontrol. iupac.org This high degree of stereochemical control is crucial for building complex molecules from simple precursors. Theoretical studies also suggest that lithium itself can catalyze C-C coupling reactions, forming a stable sandwiched complex that facilitates bond formation without a significant activation barrier. nih.govresearchgate.net

Table 1: Examples of Stereoselective C-C Bond Formation

| Electrophile | Chiral Control Method | Expected Product Type | Stereochemical Principle |

|---|---|---|---|

| Chiral Aldehyde | Substrate Control | Diastereomerically enriched alcohol | Felkin-Anh Model |

| Prochiral Ketone | Chiral Ligand (e.g., sparteine) | Enantiomerically enriched alcohol | Ligand-induced facial bias |

| Alkyl Halide | Chiral Auxiliary on Substrate | Diastereomerically enriched product | Auxiliary-directed alkylation |

Synthesis of Complex Organic Molecules (e.g., Natural Products, Pharmaceuticals)

While direct applications of this compound in completed total syntheses are not extensively documented, its potential as a strategic building block is significant. The synthesis of complex molecules like natural products and pharmaceuticals often relies on methods that can rapidly build molecular complexity from simple starting materials. nih.gov

The neutral isocyanide precursor to the title compound, 2-(isocyanomethyl)toluene, is an ideal candidate for multicomponent reactions (MCRs), which are powerful tools in drug discovery and natural product synthesis. nih.gov MCRs, such as the Ugi and Passerini reactions, combine three or more reactants in a single step to generate complex products, often mimicking the structures of peptides or other biological macromolecules. nih.govwikipedia.org By incorporating the 2-(isocyanomethyl)phenyl moiety, these reactions can produce intricate scaffolds that can serve as advanced intermediates in the synthesis of high-value targets like the antibiotic Vancomycin or the antibacterial agent Pleuromutilin. nih.gov The efficiency and high atom economy of MCRs make them a highly attractive strategy in modern synthetic chemistry. wikipedia.org

Role in Multicomponent Reactions (e.g., Ugi, Passerini reactions involving isocyanides)

The isocyanide functional group is the cornerstone of several powerful multicomponent reactions, most notably the Ugi and Passerini reactions. wikipedia.orgwikipedia.org In these transformations, the neutral isocyanide precursor, such as 2-(isocyanomethyl)toluene, serves as a key reactant, not the lithiated species. The high acidity of other components (like carboxylic acids) would quench the organolithium reagent.

The Passerini three-component reaction (P-3CR) involves an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a cyclic transition state where all three components come together, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product. wikipedia.org

The Ugi four-component reaction (U-4CR) is even more powerful, combining an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine to form a bis-amide. nih.govwikipedia.org The mechanism involves the initial formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. The isocyanide adds to the resulting iminium ion, and subsequent addition of the carboxylate anion followed by a Mumm rearrangement yields the complex product. wikipedia.org These reactions are highly valued for their ability to generate diverse libraries of drug-like molecules in a single, efficient step. nih.govresearchgate.net

Table 2: Comparison of Ugi and Passerini Reactions

| Feature | Passerini Reaction | Ugi Reaction |

|---|---|---|

| Number of Components | 3 | 4 |

| Reactants | Isocyanide, Carbonyl, Carboxylic Acid | Isocyanide, Carbonyl, Carboxylic Acid, Amine |

| Product | α-Acyloxy Carboxamide wikipedia.org | α-Acylamino Amide (Bis-amide) wikipedia.org |

| Key Intermediate | Imidate followed by Mumm Rearrangement wikipedia.org | Nitrilium ion followed by Mumm Rearrangement wikipedia.org |

Precursor to Novel Organometallic and Coordination Complexes

As an organolithium compound, this compound is a valuable precursor for the synthesis of more complex organometallic and coordination compounds. uni-muenchen.de The molecule possesses multiple potential coordination sites: the nucleophilic carbon of the C-Li bond, the isocyanide group, and the aromatic π-system.

The C-Li bond can undergo transmetalation with a variety of metal halides (e.g., of Cu, Zn, Sn, Pd) to generate new organometallic reagents with tailored reactivity. More significantly, the compound can act as a sophisticated ligand for transition metals. The isocyanide group is an excellent ligand for many late transition metals (e.g., Pd, Pt, Au, Rh), acting as a strong σ-donor and a π-acceptor, similar to carbon monoxide. The anionic carbon can form a direct, strong σ-bond to a metal center.

This dual-binding capability allows this compound to act as a bidentate C,C-donor ligand. Furthermore, the presence of the phenyl ring opens up possibilities for C-H activation and cyclometalation, leading to the formation of highly stable, pincer-type or cyclometalated complexes. These complexes are of great interest for their potential applications in catalysis, materials science, and photophysics.

Contributions to Functional Material Design (beyond basic battery components)

The unique electronic and structural properties of the (2-isocyanophenyl)methanide unit make it an intriguing building block for the design of advanced functional materials, extending beyond energy storage applications. mdpi.com

The isocyanide group is well-known for its ability to bind strongly to noble metal surfaces, such as gold. This property can be exploited to create self-assembled monolayers (SAMs) on electrodes or nanoparticles, allowing for precise surface functionalization. Such modified surfaces could find use in sensors, molecular electronics, or heterogeneous catalysis.

Furthermore, isocyanides can undergo polymerization to form poly(isocyanide)s, which often adopt stable, rigid helical structures. Incorporating the (2-isocyanophenyl)methanide moiety as a monomer could lead to novel polymers with controlled helicity and potentially interesting chiroptical properties. The aromatic ring and the isocyanide group create a conjugated system that could be tuned to develop materials with specific photophysical characteristics, such as fluorescence or phosphorescence, for applications in organic light-emitting diodes (OLEDs) or chemical sensors. The presence of nitrogen atoms, as seen in functional materials like phenazine (B1670421) derivatives, can enhance electrochemical properties and stability, suggesting that polymers or molecular materials derived from this building block could exhibit useful redox behavior. researchgate.net

Future Directions and Emerging Research Areas

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A primary goal in modern chemistry is the development of synthetic processes that are both sustainable and atom-economical. numberanalytics.comnumberanalytics.com Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wikipedia.org Reactions with high atom economy minimize waste, reduce environmental impact, and can lead to significant cost savings. numberanalytics.comstudymind.co.uk

Traditional methods for generating benzylic lithium reagents often involve deprotonation of the corresponding hydrocarbon with a strong, non-nucleophilic base like an alkyllithium compound (e.g., n-butyllithium). While effective, this approach suffers from poor atom economy, as the deprotonating agent becomes a stoichiometric byproduct (e.g., butane).

Future research will focus on alternative, more atom-economical methods. These may include:

Direct Catalytic Lithiation: Investigating catalytic systems that can facilitate the direct deprotonation of 2-isocyanotoluene with a lithium source, minimizing stoichiometric waste.

Reductive Lithiation: Exploring the use of lithium metal with electron carriers to directly form the organolithium species from 2-isocyanotoluene, a method that can be highly atom-economical.

Use of Sustainable Solvents: Moving away from traditional volatile organic solvents towards greener alternatives. Research into the use of solvents like glycerol (B35011) for organolithium reactions, while challenging, could represent a significant step forward in sustainability. thieme-connect.com

Table 1: Comparison of Synthetic Methodologies for Lithium (2-isocyanophenyl)methanide

| Parameter | Traditional Method (n-BuLi Deprotonation) | Potential Sustainable Method (Direct Catalytic Lithiation) |

|---|---|---|

| Reactants | 2-Isocyanotoluene + n-Butyllithium | 2-Isocyanotoluene + Li source (e.g., LiH) + Catalyst |

| Byproducts | Butane | H₂ (or minimal byproducts) |

| Theoretical Atom Economy | ~66% | >95% |

| Key Research Challenge | Managing cryogenic temperatures and pyrophoric reagents. | Development of a highly active and selective catalyst. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dual functionality of this compound—a potent carbanion and a reactive isocyanide group—provides a rich platform for discovering new reactions. While the carbanion is expected to participate in standard organolithium reactions like nucleophilic additions and substitutions, the isocyanide moiety offers unique opportunities. wikipedia.orglibretexts.org

Future research will likely target:

Tandem Reactions: Designing one-pot reactions where the lithium center first reacts with an electrophile, followed by an intramolecular reaction involving the isocyanide group to rapidly build molecular complexity.

Multicomponent Reactions: Utilizing the isocyanide in Passerini- or Ugi-type reactions after the initial carbanion addition, allowing for the convergent synthesis of complex structures from three or more starting materials.

Synthesis of Heterocycles: Exploiting the isocyanide's ability to undergo cycloaddition reactions or act as a C1-synthon for the construction of novel nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals. numberanalytics.com

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Reactants | Hypothetical Product Class | Potential Significance |

|---|---|---|---|

| Tandem Annulation | 1. Aldehyde (R-CHO) 2. Intramolecular cyclization | Substituted Isoquinolines | Rapid access to important heterocyclic cores. |

| Multicomponent Reaction | 1. Ketone (R₂CO) 2. Carboxylic Acid (R'COOH) | α-Acyloxy-amides | High-complexity generation in a single step. |

| [4+1] Cycloaddition | Diene | Cyclopentenimines | Access to strained and unusual ring systems. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

Organolithium reagents are highly reactive and often require cryogenic temperatures and strictly inert atmospheres, making their large-scale synthesis in traditional batch reactors challenging and hazardous. vapourtec.commt.com Flow chemistry offers a transformative solution by performing reactions in continuous-flow microreactors. ucc.ieresearchgate.net This technology provides superior control over reaction parameters such as temperature and mixing, enhances safety, and facilitates seamless scalability. thieme-connect.dechemistryviews.org

The synthesis and subsequent reactions of this compound are ideal candidates for translation to flow chemistry. Future work in this area will involve:

Developing robust flow protocols for the generation of the reagent, potentially enabling its on-demand production and immediate use in a subsequent reaction stream.

Integrating automated sampling and analysis to rapidly screen reaction conditions and optimize yields.

Scaling up reactions that would be too exothermic or dangerous to perform in large batch reactors. vapourtec.com

Table 3: Comparison of Batch vs. Flow Synthesis for a Reaction of this compound

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Poor (surface area to volume ratio decreases on scale-up) | Excellent (high surface area to volume ratio) |

| Safety | Risk of thermal runaway with large volumes of reactive material. researchgate.net | Enhanced safety due to small reactor volume at any given time. ucc.ie |

| Residence Time | Minutes to hours | Seconds to minutes. chemistryviews.org |

| Scalability | Difficult and requires significant process redesign. | Straightforward by "numbering-up" or running for longer times. |

| Optimization | Slow, one experiment at a time. | Rapid, via automated sequential experiments. |

Advanced Characterization under Operando Conditions for Real-Time Mechanistic Insights

Understanding the precise mechanism of a reaction, including the structure of intermediates and transition states, is fundamental to its optimization and control. Operando spectroscopy, which involves analyzing a reaction as it happens (in situ analysis coupled with simultaneous performance measurement), is a powerful tool for gaining these insights. nih.govnih.gov

For a reactive species like this compound, whose structure in solution is likely a complex equilibrium of monomers, dimers, and higher aggregates, operando studies are crucial. mt.com Future research will employ techniques such as:

Operando IR and Raman Spectroscopy: To monitor changes in bond vibrations, such as the C-N stretch of the isocyanide and the C-Li bond, in real-time. youtube.com

Operando NMR Spectroscopy: To observe the formation of the organolithium species and its subsequent reaction products, providing detailed structural information on all species present in solution.

X-ray Absorption Spectroscopy (XAS): To probe the local coordination environment around the lithium atom under reaction conditions. nih.gov

These studies will provide unprecedented, time-resolved data, helping to elucidate reaction pathways, identify key intermediates, and understand the role of aggregation and solvent effects. nih.govyoutube.com

Table 4: Application of Operando Techniques to Study this compound

| Operando Technique | Mechanistic Insight to be Gained |

|---|---|

| FTIR/Raman | Kinetics of formation/consumption; detection of transient intermediates. |

| NMR | Structural elucidation of aggregates; determination of reaction selectivity over time. |

| UV-Vis | Monitoring of conjugated intermediates or colored byproducts. |

| XAS/XPS | Changes in the electronic state and coordination environment of the lithium center. nih.gov |

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating powerful new paradigms for reaction discovery and development. acs.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. nih.govnih.gov

For reactions involving this compound, AI and ML can be applied to:

Predict Reaction Outcomes: Train models on existing reaction data to predict the yield and selectivity of a reaction under a given set of conditions (e.g., solvent, temperature, electrophile). mit.eduacs.org

Optimize Reaction Conditions: Use algorithms, such as Bayesian optimization or deep reinforcement learning, to intelligently explore the reaction space and identify the optimal conditions with a minimal number of experiments. beilstein-journals.orgacs.org

Propose Novel Reactions: Develop generative models that can suggest new, plausible transformations or applications for the reagent based on learned chemical principles.

The development of these models requires large, high-quality datasets, which can be generated through the automated, high-throughput experimentation platforms discussed in Section 8.3.

Table 5: Illustrative Features for a Machine Learning Model to Optimize a Reaction

| Input Features (Model Inputs) | Output Predictions (Model Targets) |

|---|---|

| Molecular fingerprint of electrophile | Reaction Yield (%) |

| Solvent properties (dielectric constant, viscosity) | Product Selectivity (e.g., regio- or stereoselectivity) |

| Reaction Temperature (°C) | Reaction Rate Constant |

| Concentration of Reagents (M) | Likelihood of Side-Product Formation |

| Structure of additive/ligand | Optimal Quenching Conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.